1-(4-Ethylphenyl)pyrrolidin-3-ol
Description
1-(4-Ethylphenyl)pyrrolidin-3-ol is a pyrrolidine derivative featuring a hydroxyl group at the 3-position of the pyrrolidine ring and a 4-ethylphenyl substituent at the 1-position. The ethyl group on the phenyl ring contributes to lipophilicity, which may influence membrane permeability and metabolic stability.
Properties
IUPAC Name |
1-(4-ethylphenyl)pyrrolidin-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-2-10-3-5-11(6-4-10)13-8-7-12(14)9-13/h3-6,12,14H,2,7-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOGRCXUACJYYJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2CCC(C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-Ethylphenyl)pyrrolidin-3-ol can be achieved through several synthetic routes. One common method involves the 1,3-dipolar cycloaddition reaction between a nitrone and an olefin . This reaction is typically carried out under mild conditions and can be optimized for regio- and stereoselectivity. Industrial production methods may involve the use of catalytic hydrogenation or other scalable processes to ensure high yield and purity .
Chemical Reactions Analysis
1-(4-Ethylphenyl)pyrrolidin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine or nitric acid. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-Ethylphenyl)pyrrolidin-3-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(4-Ethylphenyl)pyrrolidin-3-ol involves its interaction with molecular targets such as enzymes and receptors. The pyrrolidine ring and the hydroxyl group play crucial roles in binding to these targets, influencing their activity and leading to various biological effects . The specific pathways involved depend on the context in which the compound is used, such as its role in enzyme inhibition or receptor modulation.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
| Compound Name | Substituent on Phenyl Ring | Pyrrolidine Substituent | Molar Mass (g/mol) | Key Functional Groups |
|---|---|---|---|---|
| 1-(4-Ethylphenyl)pyrrolidin-3-ol | 4-Ethyl | -OH at C3 | 205.27* | Hydroxyl, Ethyl |
| 1-(2-Phenylethyl)pyrrolidin-3-ol | 2-Phenylethyl | -OH at C3 | 221.30† | Hydroxyl, Phenylethyl |
| 1-[4-Amino-2-(trifluoromethyl)phenyl]pyrrolidin-3-ol | 4-Amino-2-(trifluoromethyl) | -OH at C3 | 246.23 | Hydroxyl, Amino, Trifluoromethyl |
*Calculated from molecular formula C₁₂H₁₇NO. †Derived from .
Key Observations:
However, the phenylethyl substituent in 1-(2-Phenylethyl)pyrrolidin-3-ol () introduces greater steric bulk, which may reduce binding affinity to target proteins despite increased aromatic interactions .
Synthetic Accessibility :
- This compound can be synthesized via nucleophilic substitution or reductive amination, similar to methods described for 1-(2-Phenylethyl)pyrrolidin-3-ol in . However, the introduction of boronic acid coupling partners (as in ) or trifluoromethyl groups () requires more complex Suzuki-Miyaura or halogenation reactions, increasing synthetic difficulty .
Biological Activity Trends: Compounds with extended aromatic systems (e.g., phenylethyl or pyridyl groups in ) often exhibit stronger antiviral activity due to π-π stacking with viral protease active sites. In contrast, the ethylphenyl variant may prioritize selectivity over potency . The amino group in 1-[4-Amino-2-(trifluoromethyl)phenyl]pyrrolidin-3-ol () could enable hydrogen bonding with biological targets, a feature absent in the ethyl-substituted analog .
Biological Activity
1-(4-Ethylphenyl)pyrrolidin-3-ol is a pyrrolidine derivative characterized by its significant biological activity, primarily attributed to its structural features and interactions with various biological targets. The molecular formula of this compound is C13H17NO, and it contains a hydroxyl group at the 3-position of the pyrrolidine ring, which enhances its reactivity and biological potential. This article provides a detailed examination of its biological activities, including enzyme interactions, pharmacological applications, and relevant case studies.
The biological activity of this compound is largely due to its ability to interact with specific enzymes and receptors within the body. The compound's structure allows it to modulate enzymatic activity, influencing various metabolic pathways and cellular functions. Key mechanisms include:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes that play critical roles in metabolic processes.
- Receptor Interaction : It engages with various receptors, potentially altering signaling pathways that affect cell behavior and gene expression.
Pharmacological Applications
This compound has demonstrated potential in several pharmacological areas:
- Neuropharmacology : Its structural properties suggest possible applications in treating neurological disorders by modulating neurotransmitter systems.
- Antidepressant Activity : Similar compounds have been linked to antidepressant effects, indicating that this compound may exhibit similar properties .
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity, warranting further investigation into its efficacy against various pathogens.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 1-(4-Methoxyphenyl)pyrrolidin-3-ol | Methoxy group instead of ethyl | Enhanced solubility; different activity |
| 1-(4-Chlorophenyl)pyrrolidin-3-ol | Chlorine substituent | Potentially increased reactivity |
| 1-(Phenyl)pyrrolidin-3-ol | No ethyl group | Simpler structure; different profile |
| 2-Methyl-1-(4-ethylphenyl)pyrrolidine | Methyl group at position 2 | Altered steric effects |
This table illustrates how variations in substituents can significantly influence biological behavior and pharmacological profiles.
Study on Enzymatic Interactions
Research has demonstrated that this compound can modulate the activity of specific enzymes involved in metabolic pathways. For instance, a study found that this compound inhibited the activity of certain cytochrome P450 enzymes, which are crucial for drug metabolism. This inhibition could lead to altered pharmacokinetics for co-administered drugs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
